molecular formula C9H18O B1266409 2-Isopropylcyclohexanol CAS No. 96-07-1

2-Isopropylcyclohexanol

Cat. No.: B1266409
CAS No.: 96-07-1
M. Wt: 142.24 g/mol
InChI Key: IXVGVVQGNQZQGD-UHFFFAOYSA-N
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Description

2-Isopropylcyclohexanol: is an organic compound with the molecular formula C9H18O . It is a secondary alcohol, characterized by a cyclohexane ring substituted with an isopropyl group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Cyclohexanone: One common method for synthesizing 2-Isopropylcyclohexanol involves the hydrogenation of cyclohexanone in the presence of a catalyst such as palladium or platinum. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature or slightly elevated temperatures.

    Reduction of 2-Isopropylcyclohexanone: Another method involves the reduction of 2-Isopropylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclohexanone on a large scale. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Isopropylcyclohexanol can undergo oxidation reactions to form 2-Isopropylcyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form cyclohexane derivatives. This reaction typically uses strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 2-Isopropylcyclohexanone

    Reduction: Cyclohexane derivatives

    Substitution: 2-Isopropylcyclohexyl chloride

Scientific Research Applications

Chemistry: 2-Isopropylcyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme-catalyzed reactions. It is also employed in the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways and receptors.

Industry: this compound is utilized in the production of fragrances and flavoring agents. It is also used as a solvent and a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropylcyclohexanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form 2-Isopropylcyclohexanone, which may further participate in various biochemical reactions. The hydroxyl group of this compound can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

    Cyclohexanol: A primary alcohol with a similar cyclohexane ring structure but without the isopropyl group.

    2-Methylcyclohexanol: A secondary alcohol with a methyl group instead of an isopropyl group.

    2-Ethylcyclohexanol: A secondary alcohol with an ethyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylcyclohexanol is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and interaction with other molecules, making it valuable in various applications.

Properties

IUPAC Name

2-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVGVVQGNQZQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914701
Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-07-1
Record name 2-(1-Methylethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Isopropylcyclohexan-1-ol
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Record name 2-Isopropylcyclohexanol
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Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Record name 2-isopropylcyclohexan-1-ol
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Synthesis routes and methods

Procedure details

The synthesis was carried out in the same manner as described in Example 1, except that 20.0 g (0.141 mol) of 2-isopropylcyclohexanol (cis:trans=6:4) and 10.1 g (0.141 mol) of 1,2-butyleneoxide were used instead of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 11.1 g (0.192 mol) of propyleneoxide. 6.5 g of 2-isopropylcyclohexanol and 16.6 g of 1-(2-isopropylcyclohexyloxy)-2-butanol (cis:trans=6:4) were obtained in a 55% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylcyclohexanol
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2-Isopropylcyclohexanol
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2-Isopropylcyclohexanol
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2-Isopropylcyclohexanol
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Customer
Q & A

Q1: What is the role of 2-Isopropylcyclohexanol in the synthesis of p-menthane-3,8-diol (PMD)?

A: While the provided research [] doesn't directly focus on this compound, it suggests the compound could be a potential intermediate in PMD synthesis. The research identifies 5-methyl-2-isopropylcyclohexanol as a key intermediate reacting with citronellal to form the PMD-acetal byproduct. Given the structural similarities between 5-methyl-2-isopropylcyclohexanol and this compound, further investigation into the potential role of this compound in this reaction pathway could be of interest.

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